n-Propylhydrazinecarbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of n-Propylhydrazinecarbothioamide-related compounds typically involves the reaction of hydrazine derivatives with isothiocyanates or thiocarbohydrazides in the presence of suitable catalysts. These reactions are often performed under reflux conditions in solvents such as ethanol to yield hydrazinecarbothioamide derivatives. For example, the synthesis of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was characterized by elemental analysis and spectroscopic methods, highlighting the general approach to synthesizing this class of compounds (Ramaiah et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often determined by X-ray diffractometry, revealing characteristics such as crystal system, space group, and molecular geometry. Quantum chemical computations using density functional theory (DFT) can further provide insights into the optimized structure parameters, harmonic vibrational frequencies, and non-linear optical (NLO) properties (Ramaiah et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamide compounds exhibit a variety of chemical behaviors, including reactions with tetracyanoethylene to produce thiazole derivatives and interactions with metal ions to form complexes. These reactions are indicative of the compounds' versatile reactivity and potential for creating materials with novel properties (Hassan et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, can be significantly influenced by the molecular structure. For instance, the crystalline nature and solubility in various solvents can be assessed using spectroscopic techniques and thermal analysis (Ramaiah et al., 2019).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards other chemical entities are often explored through experimental and theoretical studies. For example, the reactivity of hydrazinecarbothioamide compounds with metals and their potential as ligands in metal complexes demonstrate their chemical versatility and potential for application in catalysis and material science (Hassan et al., 2019).

Applications De Recherche Scientifique

Cytotoxicity Studies : N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized. These compounds showed strong cytotoxicity against certain cell lines, indicating potential applications in cancer research (Abdel‐Rhman et al., 2019).

Corrosion Inhibition : Thiosemicarbazides like n-Propylhydrazinecarbothioamide derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness in preventing corrosion links them to potential industrial applications (Ebenso et al., 2010).

Anticonvulsant Properties : N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were evaluated for anticonvulsant activity. Certain compounds demonstrated significant protection in seizure models, highlighting their potential in developing anticonvulsant drugs (Tripathi & Kumar, 2013).

Synthesis of Novel Compounds : N,2-diarylhydrazinecarbothioamide has been used to synthesize novel pyrazoles, demonstrating the utility of such compounds in organic synthesis (Mahdavi et al., 2016).

DNA Binding and Antimicrobial Activity : Certain thiazole derivatives pendent to N-phenylmorpholine, which include hydrazinecarbothioamide structures, have been synthesized and shown to bind DNA. They also exhibited antimicrobial and anti-cancer activities (Farghaly et al., 2020).

Chemosensor Applications : A naphthalene thiourea derivative based on N-phenylhydrazinecarbothioamide has been used as a chemosensor for detecting certain metal ions, demonstrating potential in environmental monitoring and bioimaging (Udhayakumari & Velmathi, 2015).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or ways in which the synthesis or analysis of the compound could be improved.

Propriétés

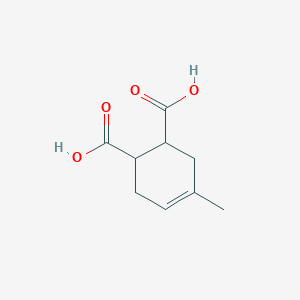

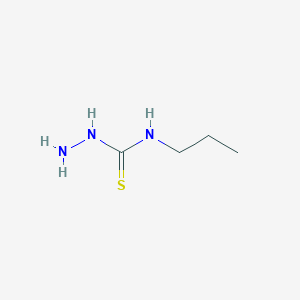

IUPAC Name |

1-amino-3-propylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGJRYABTLKMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158638 | |

| Record name | Hydrazinecarbothioamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Propylhydrazinecarbothioamide | |

CAS RN |

13431-35-1 | |

| Record name | N-Propylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarbothioamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.